(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate
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Overview
Description
(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate is an organic compound with the molecular formula C11H9BrO3S. This compound is characterized by the presence of a bromophenyl group, a ketone group, and a thioester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate typically involves the reaction of 2-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a thioesterification step. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioester group can undergo nucleophilic attack by biological nucleophiles such as cysteine residues in enzymes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-4-(2-bromophenyl)-2-oxobut-3-enoate: Similar structure but lacks the thioester group.
Ethyl 2-(4-bromophenyl)acetate: Contains a bromophenyl group but differs in the ester and ketone functionalities.
Uniqueness
(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate is unique due to the presence of both a thioester and a bromophenyl group, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C11H9BrO2S |
---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
S-methyl (E)-4-(2-bromophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9BrO2S/c1-15-11(14)10(13)7-6-8-4-2-3-5-9(8)12/h2-7H,1H3/b7-6+ |
InChI Key |
OOFALDYUOCSUEV-VOTSOKGWSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC=CC=C1Br |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC=CC=C1Br |
Origin of Product |
United States |
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